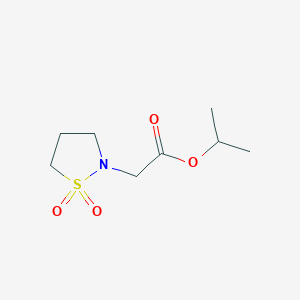
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. It is a lipid-lowering agent that has been widely used in the treatment of hyperlipidemia and related disorders. Clofibric acid is an important tool for scientific research, particularly in the fields of biochemistry and physiology.
作用机制
Clofibric acid acts as an agonist for PPARα, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. When 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid binds to PPARα, it induces a conformational change that allows it to interact with co-activator proteins and initiate the transcription of target genes. This leads to an increase in the expression of genes involved in fatty acid oxidation, which reduces the levels of circulating triglycerides and cholesterol.
Biochemical and Physiological Effects:
Clofibric acid has been shown to reduce the levels of circulating triglycerides and cholesterol in animal models and humans. It also increases the levels of high-density lipoprotein (HDL) cholesterol, which is considered to be cardioprotective. Clofibric acid has also been shown to improve insulin sensitivity and glucose metabolism in animal models and humans.
实验室实验的优点和局限性
Clofibric acid is a useful tool for studying the effects of PPARα activation on lipid and glucose metabolism. It is relatively inexpensive and easy to obtain, and it has been extensively studied in animal models and humans. However, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has some limitations for lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid has a short half-life in vivo, which can limit its effectiveness in long-term studies.
未来方向
There are several directions for future research on 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid in combination with other drugs to treat hyperlipidemia and related disorders. Additionally, further research is needed to elucidate the mechanisms by which 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid improves insulin sensitivity and glucose metabolism, which could lead to the development of new therapies for type 2 diabetes.
合成方法
Clofibric acid can be synthesized by the reaction of 2-chlorobenzoic acid with ethyl oxalyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran. The resulting compound is then hydrolyzed to produce 2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid acid.
科学研究应用
Clofibric acid has been used extensively in scientific research to study its effects on lipid metabolism, gene expression, and cellular signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. Clofibric acid has also been used to study the effects of PPARα activation on glucose metabolism and insulin sensitivity.
属性
IUPAC Name |
2-chloro-5-(oxolane-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-10-2-1-8(5-9(10)12(16)17)14-11(15)7-3-4-18-6-7/h1-2,5,7H,3-4,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZPECJAZIYLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(oxolane-3-carbonylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
